molecular formula C5H2BrN3 B1440216 2-Bromo-6-cyanopyrazine CAS No. 859064-02-1

2-Bromo-6-cyanopyrazine

Cat. No. B1440216
M. Wt: 183.99 g/mol
InChI Key: QCDKRPNGGXLBOQ-UHFFFAOYSA-N
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Description

2-Bromo-6-cyanopyrazine is a chemical compound with the molecular formula C5H2BrN3 . It has a molecular weight of 183.99 . The IUPAC name for this compound is 6-bromo-2-pyrazinecarbonitrile . It is a solid substance under normal conditions .


Physical And Chemical Properties Analysis

2-Bromo-6-cyanopyrazine has a density of 1.9±0.1 g/cm^3 . Its boiling point is 251.8±35.0 °C at 760 mmHg . The compound has a vapour pressure of 0.0±0.5 mmHg at 25°C . The enthalpy of vaporization is 48.9±3.0 kJ/mol . The flash point is 106.1±25.9 °C . The index of refraction is 1.618 . The molar refractivity is 34.6±0.4 cm^3 . The polar surface area is 50 Å^2 . The polarizability is 13.7±0.5 10^-24 cm^3 . The surface tension is 79.3±5.0 dyne/cm . The molar volume is 98.9±5.0 cm^3 .

Scientific Research Applications

  • Summary of the Application: 2-Bromo-6-cyanopyrazine has been used in the synthesis of a new salicylidenaniline derivative, (E)-2-bromo-6-[(2,4,6-tribromophenylimino)methyl]-4-chlorophenol . The molecular structure and supramolecular architecture of this compound have been studied using X-ray diffraction technique (XRD) .
  • Methods of Application or Experimental Procedures: The compound was synthesized by adding a solution of 3-bromo-5-chloro-2-hydroxybenzaldehyde to a solution of 2,4,6-tribromoaniline in ethanol. The mixture was refluxed by stirring for 1 hour, after which the resulting yellow solid was filtered, washed, and dried . Single crystals suitable for X-ray diffraction were obtained by slow evaporation of acetonitrile .
  • Results or Outcomes: The crystallographic results show that the compound exists in phenol-imine form that is twisted with the dihedral angle of 51.77° between the aromatic rings of the molecule . Various types of non-covalent interactions (C⋅⋅⋅O, C–H⋅⋅⋅O, Br⋅⋅⋅Br, C–H⋅⋅⋅Cl, π⋅⋅⋅π, O⋅⋅⋅Br, and Br⋅⋅⋅π) take part effectively in the construction of 3D network in the compound .

Safety And Hazards

The safety information for 2-Bromo-6-cyanopyrazine indicates that it should be handled with care . The compound has been assigned the signal word "Warning" . Hazard statements include H302 . Precautionary statements include P280-P305+P351+P338 . The compound should be stored in an inert atmosphere at 2-8°C . It is recommended to avoid dust formation, avoid breathing mist, gas or vapours, avoid contacting with skin and eye, use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .

properties

IUPAC Name

6-bromopyrazine-2-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H2BrN3/c6-5-3-8-2-4(1-7)9-5/h2-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QCDKRPNGGXLBOQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(N=C(C=N1)Br)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H2BrN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40671910
Record name 6-Bromopyrazine-2-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40671910
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

183.99 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Bromo-6-cyanopyrazine

CAS RN

859064-02-1
Record name 6-Bromopyrazine-2-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40671910
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6-bromopyrazine-2-carbonitrile
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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